molecular formula C21H15N5OS B6569756 N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-16-2

N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No. B6569756
CAS RN: 1021255-16-2
M. Wt: 385.4 g/mol
InChI Key: IQJCPTYMWMVLGD-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (hereafter referred to as CPPA) is a small molecule that has been found to have a wide range of applications in scientific research. It is a synthetic compound, which can be synthesized using a variety of methods. CPPA has been found to have a wide range of biological and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

CPPA has been found to have a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug discovery and development, protein-protein interaction studies, and studies of enzyme inhibition. Additionally, CPPA has been used in the study of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of CPPA is not well understood. However, it is thought to interact with a variety of proteins, including those involved in cell signaling and cell death pathways. Additionally, CPPA has been found to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
CPPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, and to modulate the expression of certain proteins involved in cell signaling and cell death pathways. Additionally, CPPA has been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

CPPA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and store than many natural compounds. Additionally, CPPA is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. One limitation is that the mechanism of action of CPPA is not well understood, which can make it difficult to predict the effects of CPPA on a given system.

Future Directions

There are a number of potential future directions for CPPA research. One potential direction is to further investigate the mechanism of action of CPPA in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be conducted to explore the potential therapeutic applications of CPPA, such as its potential to be used as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of CPPA as a drug discovery tool. Finally, further research could be conducted to explore the potential of CPPA as a tool for studying protein-protein interactions.

Synthesis Methods

CPPA can be synthesized in a variety of ways, depending on the desired outcome. One common method of synthesis is through the use of a reaction between 2-cyanophenyl-2-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl and acetamide. This reaction is typically performed in a base such as pyridine, and is followed by a dehydration reaction to form the desired product. Other methods of synthesis include the use of a condensation reaction between the two reactants, and the use of a coupling reaction between the two reactants.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c22-13-16-8-4-5-9-17(16)24-20(27)14-28-21-19-12-18(15-6-2-1-3-7-15)25-26(19)11-10-23-21/h1-12H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJCPTYMWMVLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanophenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

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